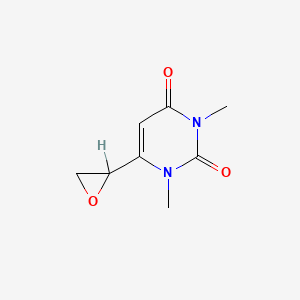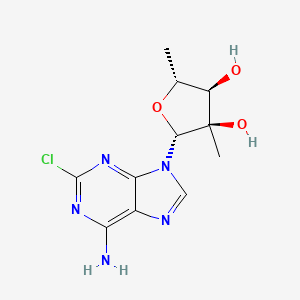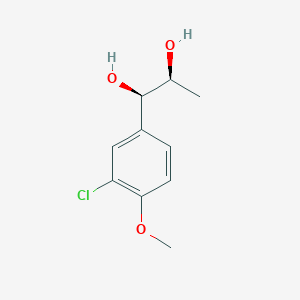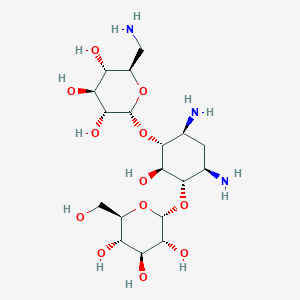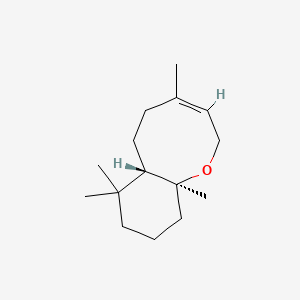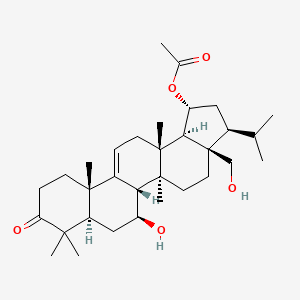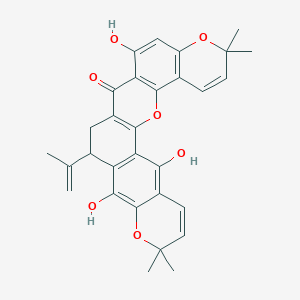
Artonol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artonol c belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in breadfruit and fruits. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a member of pyranoxanthones.
Wissenschaftliche Forschungsanwendungen
1. Antioxidant and Anticancer Properties
Artonol C and related compounds, such as artomandin and artoindonesianin C, have shown promising results in scientific research, particularly in their antioxidant and anticancer capacities. Research has demonstrated that these compounds display significant inhibition effects on various cancer cell lines, indicating their potential in cancer treatment and prevention. The antioxidant capacity of these compounds further suggests their role in combating oxidative stress, a factor associated with numerous diseases, including cancer (Ee et al., 2011).
2. Cytotoxic Properties
Several studies have identified the cytotoxic properties of compounds closely related to this compound, such as artonol A and artonol B, in different cancer cell lines. This indicates that these compounds can selectively kill cancer cells, which is a critical attribute for potential cancer therapies (Ko et al., 2005).
3. Role in UV Protection
Research involving this compound-related compounds has shown their effectiveness in UV protection. In a study, a cream containing Artocarpus heterophylla Lamk leaf extract, which contains artonol B, significantly increased collagen density in mice exposed to UV-B rays. This suggests a potential use of these compounds in skin protection and treatment products (Adrianta & Sunadi Putra, 2018).
Eigenschaften
CAS-Nummer |
186824-59-9 |
|---|---|
Molekularformel |
C30H28O7 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
3,10,17-trihydroxy-7,7,21,21-tetramethyl-12-prop-1-en-2-yl-8,20,26-trioxahexacyclo[12.12.0.02,11.04,9.016,25.019,24]hexacosa-1(14),2(11),3,5,9,16(25),17,19(24),22-nonaen-15-one |
InChI |
InChI=1S/C30H28O7/c1-13(2)16-11-17-24(33)21-18(31)12-19-14(7-9-29(3,4)36-19)26(21)35-27(17)22-20(16)25(34)28-15(23(22)32)8-10-30(5,6)37-28/h7-10,12,16,31-32,34H,1,11H2,2-6H3 |
InChI-Schlüssel |
JVLAUHJNDLMVDW-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(C3=C1C(=C4C(=C3O)C=CC(O4)(C)C)O)OC5=C(C2=O)C(=CC6=C5C=CC(O6)(C)C)O |
Kanonische SMILES |
CC(=C)C1CC2=C(C3=C1C(=C4C(=C3O)C=CC(O4)(C)C)O)OC5=C(C2=O)C(=CC6=C5C=CC(O6)(C)C)O |
melting_point |
182-184°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



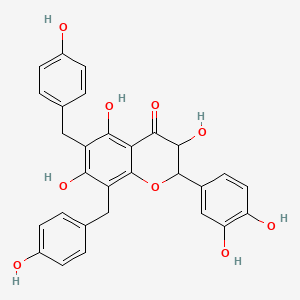
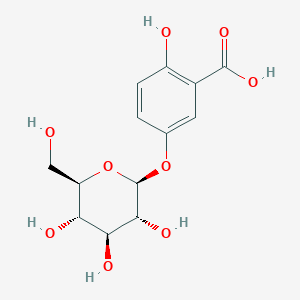
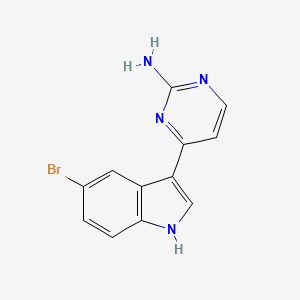
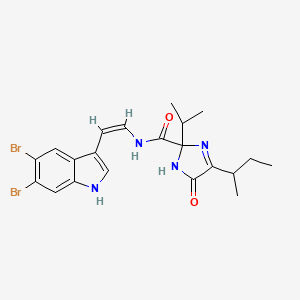
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247148.png)
![2-methoxy-6-tridecyl-[1,4]benzoquinone](/img/structure/B1247149.png)
![1-[cyclohexyl(methyl)amino]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea](/img/structure/B1247152.png)
